1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone
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Overview
Description
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone is a chemical compound with the molecular formula C6H8F2N2O It is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of 1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the difluoroethyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally involve inhibition or activation of enzymatic activity or receptor signaling .
Comparison with Similar Compounds
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the ethanone moiety, which can affect its reactivity and applications.
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine:
1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride: Contains a sulfonyl chloride group, which can be used for further functionalization and derivatization.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C7H8F2N2O/c1-5(12)6-2-3-11(10-6)4-7(8)9/h2-3,7H,4H2,1H3 |
InChI Key |
LPNPEMBQMWBUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
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